molecular formula C12H11ClN2O B1481100 4-Chloro-6-(2-methoxybenzyl)pyrimidine CAS No. 2090612-40-9

4-Chloro-6-(2-methoxybenzyl)pyrimidine

Cat. No.: B1481100
CAS No.: 2090612-40-9
M. Wt: 234.68 g/mol
InChI Key: LAFGXFRRVKHYHV-UHFFFAOYSA-N
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Description

“4-Chloro-6-(2-methoxybenzyl)pyrimidine” is a chemical compound with the CAS Number: 2091119-19-4 . It has a molecular weight of 234.68 .


Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis of new pyrimidine derivatives, including those related to 4-chloro-6-(2-methoxybenzyl)pyrimidine, for their potential antitumor activities. For instance, Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines, investigating their antitumor properties. These compounds are part of a broader category of pyrimidine derivatives investigated for their potential in treating cancer (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Structural Studies and Molecular Recognition

Studies on pyrimidine derivatives, including structural analyses and molecular recognition processes, highlight the importance of these compounds in pharmaceuticals. Rajam et al. (2017) detailed the cation tautomerism, twinning, and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidine, providing insights into the molecular recognition processes essential for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Antimycobacterial Activity

The synthesis and evaluation of imidazole derivatives, designed to mimic the structure of potent antimycobacterial purines and pyrimidines, have shown potential antimycobacterial activity. Miranda and Gundersen (2009) reported on the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles and their in vitro antimycobacterial activity, illustrating the versatility of pyrimidine-related compounds in addressing infectious diseases (Miranda & Gundersen, 2009).

Influence on DNA Methylation

Further research by Grigoryan et al. (2012) delved into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides, studying their influence on DNA methylation. These compounds represent another facet of pyrimidine derivatives' potential, showing how they can affect biological processes at the genetic level (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, Garibyan, Nersesyan, & Agaronyan, 2012).

Pharmaceutical Development

Notably, the discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, as a potent and highly selective phosphodiesterase 5 inhibitor, underscores the therapeutic significance of pyrimidine derivatives in developing new medications. Sakamoto et al. (2014) identified avanafil through the synthesis of pyrimidine derivatives, demonstrating their critical role in pharmaceutical innovation (Sakamoto, Koga, Hikota, Matsuki, Murakami, Kikkawa, Fujishige, Kotera, Omori, Morimoto, & Yamada, 2014).

Properties

IUPAC Name

4-chloro-6-[(2-methoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFGXFRRVKHYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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